Quinoline, 5,7-dichloro-2-methyl-8-((5-nitro-2-thiazolyl)oxy)-
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Overview
Description
Quinoline, 5,7-dichloro-2-methyl-8-((5-nitro-2-thiazolyl)oxy)- is a complex organic compound that belongs to the quinoline family. This compound is characterized by the presence of chlorine, methyl, and nitro groups attached to the quinoline ring, making it a highly functionalized molecule. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Quinoline, 5,7-dichloro-2-methyl-8-((5-nitro-2-thiazolyl)oxy)- typically involves multiple steps. One common method starts with the chlorination of 8-hydroxyquinoline to produce 5,7-dichloro-8-hydroxyquinoline. This intermediate is then methylated to form 5,7-dichloro-2-methyl-8-hydroxyquinoline. The final step involves the reaction of this compound with 5-nitro-2-thiazolyl chloride under basic conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Quinoline, 5,7-dichloro-2-methyl-8-((5-nitro-2-thiazolyl)oxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Amino-substituted quinoline derivatives.
Substitution: Various nucleophile-substituted quinoline derivatives.
Scientific Research Applications
Quinoline, 5,7-dichloro-2-methyl-8-((5-nitro-2-thiazolyl)oxy)- is used in a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of Quinoline, 5,7-dichloro-2-methyl-8-((5-nitro-2-thiazolyl)oxy)- involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound can also intercalate into DNA, disrupting its function and leading to cell death in certain types of cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 5,7-Dichloro-8-hydroxyquinoline
- 5,7-Dichloro-2-methylquinolin-8-ol
- 8-Hydroxy-5-nitroquinoline
Uniqueness
Quinoline, 5,7-dichloro-2-methyl-8-((5-nitro-2-thiazolyl)oxy)- is unique due to the presence of both chlorine and nitro groups, which impart distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .
Properties
CAS No. |
53341-28-9 |
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Molecular Formula |
C13H7Cl2N3O3S |
Molecular Weight |
356.2 g/mol |
IUPAC Name |
2-(5,7-dichloro-2-methylquinolin-8-yl)oxy-5-nitro-1,3-thiazole |
InChI |
InChI=1S/C13H7Cl2N3O3S/c1-6-2-3-7-8(14)4-9(15)12(11(7)17-6)21-13-16-5-10(22-13)18(19)20/h2-5H,1H3 |
InChI Key |
JTTDESDEXXVYGM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=CC(=C2OC3=NC=C(S3)[N+](=O)[O-])Cl)Cl |
Origin of Product |
United States |
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